N-({5-[(carbamoylmethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide
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Overview
Description
“N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide” is a chemical compound with the molecular formula C11H10N4O2S2 . It has an average mass of 294.353 Da and a monoisotopic mass of 294.024506 Da .
Molecular Structure Analysis
The molecular structure of this compound is based on the 1,3,4-oxadiazole scaffold, which is a heterocyclic compound featuring an unsaturated five-membered ring of two carbon atoms, two nitrogen atoms, and one oxygen atom . The compound also contains a sulfanyl group attached to the 2-amino-2-oxoethyl group .Scientific Research Applications
Crystal Structure and Biological Studies
- The derivatives of 1,3,4-oxadiazole-2-thiones, similar in structure to the compound , have been synthesized and characterized, revealing significant antibacterial and antioxidant activities. This suggests potential applications in developing new antimicrobial agents (Karanth et al., 2019).
Synthesis and Enzyme Inhibition
- N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide, structurally related to the compound, have been synthesized and shown to be active against enzymes like acetylcholinesterase, suggesting potential in treating diseases like Alzheimer's (Siddiqui et al., 2013).
Antimicrobial Activities
- A series of Schiff bases including N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted-benzamides have been synthesized and evaluated for antibacterial and antifungal activities, indicating potential in developing new antimicrobial compounds (Mange et al., 2013).
Molecular Docking and Biological Evaluation
- Novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole compounds have been synthesized and evaluated for antimicrobial, antioxidant, and antitubercular activities, showing promising results in biological screenings (Fathima et al., 2021).
Corrosion Inhibition Properties
- 1,3,4-oxadiazole derivatives have been synthesized and studied for their corrosion inhibition ability towards mild steel in acidic environments, indicating potential applications in materials science and engineering (Ammal et al., 2018).
Class III Antiarrhythmic Activity
- A series of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, with structural similarities to the compound, show potent Class III antiarrhythmic activity and could have potential in treating cardiac arrhythmias (Ellingboe et al., 1992).
Mechanism of Action
While the specific mechanism of action for this compound is not detailed in the available literature, compounds with the 1,3,4-thiadiazole moiety have been found to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial properties .
Future Directions
Properties
IUPAC Name |
N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S/c13-9(17)7-20-12-16-15-10(19-12)6-14-11(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,13,17)(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXIMGLVWBSTPMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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